Glenvastatin - 122254-45-9

Glenvastatin

Catalog Number: EVT-445201
CAS Number: 122254-45-9
Molecular Formula: C27H26FNO3
Molecular Weight: 431.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HR 780 is a phenylpyridine.
Source and Classification
  • Chemical Name: Glenvastatin
  • CAS Registry Number: 122254-45-9
  • Molecular Formula: C27H26FNO3
  • Drug Type: Small molecule drug
  • Classification: HMG-CoA reductase inhibitor (Statin)
  • Therapeutic Areas: Endocrinology and metabolic diseases, particularly hyperlipidemia .
Synthesis Analysis

The synthesis of Glenvastatin involves several intricate steps, typically utilizing β-ketoester intermediates. The following methods are commonly employed:

  1. Olefination Reactions: These reactions are crucial for forming double bonds and can involve various aldehydes.
    • Common Reactions: Wittig, Horner-Emmons, or Julia reactions are frequently used to achieve the desired olefinic structures.
  2. Enantioselective Synthesis: In industrial settings, enantioselective methods are employed to ensure the production of optically active intermediates, which are vital for the drug's effectiveness.
    • Enzymatic Methods: These methods help achieve high levels of enantioselectivity, enhancing the purity and efficacy of the final product .
  3. Reaction Conditions: The synthesis typically requires careful control of temperature and reaction times to optimize yield and selectivity.
Molecular Structure Analysis

Glenvastatin's molecular structure is characterized by its distinct arrangement of atoms that contribute to its biological activity:

  • Core Structure: The compound features a complex ring system typical of statins, which is essential for its interaction with the target enzyme.
  • Functional Groups: Glenvastatin contains various functional groups that enhance its solubility and biological activity, including a fluorine atom that may influence its pharmacokinetic properties.

Structural Data

  • InChIKey: LJIZUXQINHXGAO-ITWZMISCSA-N
  • The stereochemistry of Glenvastatin is significant as it affects its binding affinity to hydroxymethylglutaryl-coenzyme A reductase .
Chemical Reactions Analysis

Glenvastatin undergoes several key chemical reactions which include:

  1. Oxidation Reactions:
    • Common oxidizing agents include potassium permanganate and chromium trioxide, leading to products such as carboxylic acids.
  2. Reduction Reactions:
    • Reduction can be performed using lithium aluminum hydride or sodium borohydride, resulting in alcohol formation.
  3. Substitution Reactions:
    • These involve replacing one atom or group with another, often facilitated by halogens in the presence of catalysts .

Major Products Formed

  • Oxidation leads to carboxylic acids.
  • Reduction yields alcohols.
  • Substitution reactions produce halogenated derivatives.
Mechanism of Action

The primary mechanism by which Glenvastatin exerts its effects is through the inhibition of hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonic acid, a critical step in cholesterol biosynthesis. By blocking this enzymatic action:

  1. Cholesterol Production Reduction: Glenvastatin effectively decreases cholesterol synthesis in the liver.
  2. Lowering Low-Density Lipoprotein Cholesterol Levels: This leads to reduced levels of low-density lipoprotein cholesterol in the bloodstream, thus mitigating risks associated with cardiovascular diseases .
Physical and Chemical Properties Analysis

Glenvastatin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 425.5 g/mol.
  • Solubility: It is soluble in organic solvents but has limited solubility in water, which influences its bioavailability.
  • Stability: The compound is stable under normal storage conditions but may undergo photochemical degradation when exposed to light .

Relevant Data

  • The melting point and boiling point remain unspecified but are critical for formulation development.
Applications

Glenvastatin has several scientific applications primarily related to its role as a lipid-lowering agent:

  1. Cardiovascular Disease Management: It is primarily indicated for treating hyperlipidemia and preventing cardiovascular events associated with high cholesterol levels.
  2. Research Applications: Studies have explored Glenvastatin's effects on cholesterol metabolism, revealing insights into its paradoxical increase in hepatic cholesterol synthesis despite lowering plasma cholesterol levels .
  3. Potential Therapeutic Uses: Ongoing research investigates additional therapeutic areas where Glenvastatin may provide benefits beyond cholesterol management.
Introduction to Glenvastatin: Pharmacological Context

Historical Development of HMG-CoA Reductase Inhibitors

The discovery of HMG-CoA reductase inhibitors represents a landmark achievement in cardiovascular pharmacology. The foundational research emerged from the pioneering work of Akira Endo in the 1970s, who identified compactin (ML-236B) as the first natural inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, isolated from Penicillium citrinum. This breakthrough validated the enzyme's role as the rate-limiting step in cholesterol biosynthesis and established its therapeutic potential for hypercholesterolemia [9] [1]. In 1978, Merck Research Laboratories isolated mevinolin (later named lovastatin) from Aspergillus terreus, which exhibited superior inhibitory activity. Initial clinical trials with compactin were suspended in 1980 due to toxicity concerns in animal models, temporarily halting lovastatin development due to structural similarities. However, subsequent trials in high-risk patients demonstrated dramatic LDL cholesterol reductions with minimal adverse effects, leading to the U.S. Food and Drug Administration's approval of lovastatin (marketed as Mevacor) in 1987 as the first commercial statin [1] [8].

The Scandinavian Simvastatin Survival Study (4S) in 1994 and subsequent landmark trials (LIPID 1998, HPS 2002) provided unequivocal evidence of mortality reduction, transforming statins into cornerstone therapies for cardiovascular risk management. This historical progression established the pharmacodynamic paradigm: HMG-CoA reductase inhibition reduces intrahepatic cholesterol synthesis, triggering upregulation of LDL receptors and enhanced plasma LDL clearance [1] [3].

Table 1: Key Milestones in Early Statin Development

YearEventSignificance
1976Discovery of compactin (Endo et al.)First natural HMG-CoA reductase inhibitor identified
1979Isolation of lovastatin from Aspergillus terreus (Merck)Higher potency and better safety profile than compactin
1980Suspension of compactin trialsTemporary setback due to toxicity concerns in animal models
1982Limited clinical trials with lovastatin in high-risk patientsDemonstrated dramatic LDL reductions (~40%) with good tolerability
1987FDA approval of lovastatin (Mevacor)First commercially available statin
1994Publication of 4S trial resultsFirst conclusive evidence of mortality reduction with simvastatin

Glenvastatin’s Classification Within the Statin Family

Glenvastatin (lovastatin) occupies a fundamental position in statin classification systems based on origin, pharmacokinetics, and pharmacodynamics. As a naturally fermented derivative of Aspergillus terreus, it belongs to the first-generation statins alongside simvastatin and pravastatin. This distinguishes it from later synthetic (atorvastatin, fluvastatin) and semi-synthetic (cerivastatin†) statins developed through targeted molecular modifications [7] [3].

Pharmacokinetically, Glenvastatin is classified as a lipophilic statin due to its non-polar molecular structure, which facilitates passive diffusion through hepatocyte membranes. This contrasts with hydrophilic statins (e.g., pravastatin, rosuvastatin) that rely on organic anion-transporting polypeptide transporters for hepatic uptake. Lipophilicity influences tissue distribution, with Glenvastatin exhibiting greater penetration into extrahepatic tissues compared to hydrophilic counterparts [3] [6].

In potency stratification, Glenvastatin is categorized as a moderate-intensity statin at therapeutic doses (40mg daily). It typically achieves LDL cholesterol reductions of 30-50%, positioning it below high-intensity statins (atorvastatin 40-80mg, rosuvastatin 20-40mg; >50% LDL reduction) but above low-intensity agents (fluvastatin 20-40mg, pravastatin 10-20mg; <30% LDL reduction). This moderate efficacy profile makes it suitable for primary prevention in moderate-risk patients or as an alternative in statin-intolerant individuals [3] [7].

Table 2: Classification of Glenvastatin Within Statin Categories

Classification BasisCategoryPosition of GlenvastatinRepresentative Comparators
OriginNaturalFermentation product of Aspergillus terreusPravastatin (natural derivative)
Semi-syntheticNot applicableSimvastatin, Cerivastatin†
SyntheticNot applicableAtorvastatin, Rosuvastatin, Fluvastatin
SolubilityLipophilicPassive diffusion into hepatocytesSimvastatin, Atorvastatin, Fluvastatin
HydrophilicNot applicablePravastatin, Rosuvastatin
PotencyModerate-intensity30-50% LDL reduction at 40-80mg dailyAtorvastatin 10-20mg, Pravastatin 40-80mg
High-intensityNot applicableAtorvastatin 40-80mg, Rosuvastatin 20-40mg
Low-intensityNot applicableFluvastatin 20-40mg, Pravastatin 10-20mg

Structural Uniqueness of Glenvastatin: Comparative Analysis

Glenvastatin (lovastatin) possesses distinctive structural features that underpin its mechanism of action and differentiate it from other statins. Its core structure comprises a hexahydronaphthalene ring system (decalin) linked to a β-hydroxyacid-containing side chain via an ester bond. The bioactive form is the open-ring β-hydroxyacid, while the orally administered prodrug exists as an inactive lactone that undergoes enzymatic hydrolysis in vivo by carboxylesterases to the active form. This lactone-to-acid conversion mechanism is shared with simvastatin but distinguishes it from synthetic statins administered as active acids (e.g., atorvastatin, rosuvastatin) [8] [4] [10].

The decalin ring system features a trans fusion at the A/B ring junction with specific stereochemistry: (1S,3R,7S,8S,8aR)-configuration. This three-dimensional arrangement creates a semi-rigid conformation that optimally binds the HMG-CoA reductase active site. Notably, the methylbutyryl side ester at C-8 mimics the tetrahedral intermediate formed during HMG-CoA reduction, enabling competitive inhibition [10] [8].

Comparative analysis reveals Glenvastatin’s methyl group at C-6a as a key differentiator from compactin (mevastatin), enhancing its binding affinity. Biosynthetically, this methyl group originates from S-adenosyl methionine (SAM) via a unique methyltransferase domain within the lovastatin nonaketide synthase (LovB). This enzymatic complex assembles the decalin core through a nonaketide chain elongation, followed by a proposed enzymatic Diels-Alder cyclization to form the decalin system with precise stereocontrol—a feature absent in synthetic statins [10] [4].

The molecular formula C₂₄H₃₆O₅ (molecular weight 404.54 g/mol) includes four chiral centers, making stereoselective synthesis challenging. Consequently, commercial production relies on fungal fermentation rather than chemical synthesis. Structural modifications in later statins targeted ring flexibility (e.g., atorvastatin's fluorophenyl-isopropyl group) or side-chain polarity (e.g., rosuvastatin's polar sulfonamide) to enhance potency or hepatoselectivity [8] [4].

Table 3: Structural Comparison of Glenvastatin with Representative Statins

Structural FeatureGlenvastatin (Lovastatin)SimvastatinAtorvastatinRosuvastatin
Core Ring SystemDecalin (hexahydronaphthalene)DecalinPyrrole-heteroarylPyrimidine-heteroaryl
Administered FormLactone prodrugLactone prodrugActive hydroxy acidActive hydroxy acid
Bioactive Formβ-hydroxyacidβ-hydroxyacidβ-hydroxyacidβ-hydroxyacid
Key Binding GroupsMethylbutyrate ester + hydroxyacid side chain2,2-dimethylbutyrate ester + hydroxyacidFluorophenyl + isopropyl + hydroxyacidPyrimidine + sulfonamide + hydroxyacid
Chiral Centers4412
Unique FunctionalizationC-6a methyl groupC-2' methyl groupOrtho-fluorophenyl groupMethanesulfonamide group
Biosynthetic OriginFungal polyketideSemi-synthetic (from lovastatin)SyntheticSynthetic

Properties

CAS Number

122254-45-9

Product Name

Glenvastatin

IUPAC Name

(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one

Molecular Formula

C27H26FNO3

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C27H26FNO3/c1-17(2)27-23(13-12-22-14-21(30)15-26(31)32-22)24(18-8-10-20(28)11-9-18)16-25(29-27)19-6-4-3-5-7-19/h3-13,16-17,21-22,30H,14-15H2,1-2H3/b13-12+/t21-,22-/m1/s1

InChI Key

LJIZUXQINHXGAO-ITWZMISCSA-N

SMILES

CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O

Synonyms

HR 780
HR-780

Canonical SMILES

CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O

Isomeric SMILES

CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)/C=C/[C@@H]4C[C@H](CC(=O)O4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.